molecular formula C13H17N3O3 B5210147 1-(4-nitrobenzyl)-3-piperidinecarboxamide

1-(4-nitrobenzyl)-3-piperidinecarboxamide

Cat. No. B5210147
M. Wt: 263.29 g/mol
InChI Key: QQDZWCIDUGRUIJ-UHFFFAOYSA-N
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Description

1-(4-nitrobenzyl)-3-piperidinecarboxamide, also known as NPC 15437, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the piperidinecarboxamide family, which has been extensively studied for their various pharmacological properties. NPC 15437 has been shown to exhibit potent activity against several diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways. 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the levels of amyloid-beta protein.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 in lab experiments is its potent activity against various diseases. It has been shown to exhibit activity against cancer, inflammation, and neurodegenerative disorders. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of using 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 in cancer treatment. Another area of interest is its potential as a neuroprotective agent. 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its potential for the treatment of other neurodegenerative disorders. Additionally, the development of novel analogs of 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 may lead to the discovery of more potent and selective compounds for various therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 involves a multi-step process that includes the reaction of 4-nitrobenzaldehyde with piperidinecarboxylic acid in the presence of a suitable catalyst. The resulting intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride. The final compound is purified using various chromatographic techniques to obtain a high yield and purity.

Scientific Research Applications

1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 has been extensively studied for its potential therapeutic applications. Its ability to inhibit the growth of cancer cells has been demonstrated in several studies. 1-(4-nitrobenzyl)-3-piperidinecarboxamide 15437 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase.

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c14-13(17)11-2-1-7-15(9-11)8-10-3-5-12(6-4-10)16(18)19/h3-6,11H,1-2,7-9H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDZWCIDUGRUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Nitrophenyl)methyl]piperidine-3-carboxamide

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